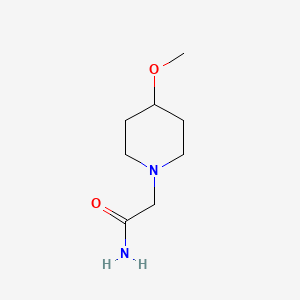

2-(4-methoxypiperidin-1-yl)acetamide

Overview

Description

2-(4-methoxypiperidin-1-yl)acetamide is a compound that has been studied for its potential pharmacological applications . It is a derivative of acetamide, which is a class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Synthesis Analysis

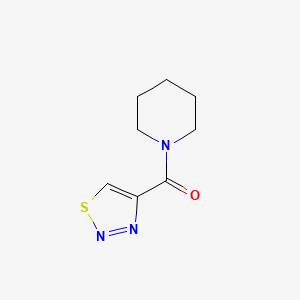

The synthesis of 2-(4-methoxypiperidin-1-yl)acetamide and its derivatives has been explored in several studies . For instance, one study synthesized and evaluated the inhibitory activity of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives against T-type Ca2+ channels . Another study developed novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide .Molecular Structure Analysis

The molecular structure of 2-(4-methoxypiperidin-1-yl)acetamide can be analyzed using various techniques such as X-ray diffraction . The compound belongs to the class of organic compounds known as carboximidic acids .Chemical Reactions Analysis

The chemical reactions involving 2-(4-methoxypiperidin-1-yl)acetamide have been studied in the context of its synthesis . For example, structure-activity relationship studies revealed that the position of the amide structure was important for the potent inhibitory activity toward T-type Ca2+ channels .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug development. The synthesis of substituted piperidines is crucial for constructing novel pharmaceutical agents. Researchers explore various synthetic routes to create derivatives of 2-(4-methoxypiperidin-1-yl)acetamide, aiming to enhance their pharmacological properties. These derivatives may exhibit improved bioavailability, selectivity, and efficacy in treating specific diseases .

Analgesic Properties

Methoxyacetylfentanyl has been investigated for its analgesic effects. Researchers study its binding affinity to opioid receptors, particularly the μ-opioid receptor. Understanding its interactions with these receptors helps in designing potent analgesics with reduced side effects .

Computational Modeling

Computational chemistry plays a vital role in predicting methoxyacetylfentanyl’s behavior. Researchers employ molecular dynamics simulations and quantum calculations to understand its binding modes, stability, and interactions with biological targets.

Future Directions

The future directions for the study of 2-(4-methoxypiperidin-1-yl)acetamide could include further exploration of its pharmacological applications , as well as the development of new synthesis methods . Additionally, more research could be conducted to fully understand its mechanism of action and to evaluate its safety and potential hazards.

Mechanism of Action

Target of Action

It is structurally related to fentanyl , which primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

If we consider its structural similarity to fentanyl, it likely acts as anagonist at its target receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects.

Biochemical Pathways

Based on its structural similarity to fentanyl, it may influence theopioidergic pathways . Activation of mu-opioid receptors can inhibit the release of nociceptive (pain signal) neurotransmitters, thereby reducing the perception of pain.

Pharmacokinetics

Similar compounds like fentanyl are known to be well-absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Based on its structural similarity to fentanyl, it may lead toanalgesia (pain relief), sedation, and euphoria at the cellular level by modulating neuronal activity .

properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAFLJCEMAFXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxypiperidin-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)

![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)

![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)

![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513823.png)

![7-(3-methylphenyl)-4-(4-methylphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B6513831.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B6513833.png)